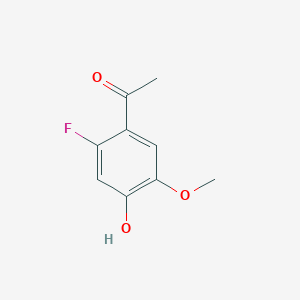

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOSXEWSXIZJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672874 | |

| Record name | 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065076-49-4 | |

| Record name | 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065076-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a substituted acetophenone, represents a class of organic compounds that are of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluoro, hydroxyl, and methoxy groups on the phenyl ring imparts unique electronic and steric properties, influencing the molecule's reactivity, bioavailability, and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Substituted acetophenones are versatile precursors in the synthesis of a wide range of biologically active molecules, including chalcones, pyrazoles, and chromones.[3] The presence of a fluorine atom can enhance a molecule's lipophilicity and binding affinity to biological targets, while the hydroxyl and methoxy groups can participate in hydrogen bonding and influence the compound's solubility and metabolic pathways.[1]

Physicochemical Properties

| Property | Predicted/Known Value | Source |

| CAS Number | 1065076-49-4 | [4] |

| Molecular Formula | C₉H₉FO₃ | [4] |

| Molecular Weight | 184.16 g/mol | [4] |

| Appearance | Predicted to be a white to off-white crystalline solid | [5] |

| Melting Point | Predicted to be in the range of 50-70 °C | [5][6] |

| Boiling Point | Predicted to be >250 °C | [7] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. | [8] |

Proposed Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic methodologies for hydroxyaryl ketones. The most plausible routes are the Friedel-Crafts acylation of a substituted phenol or a Fries rearrangement of a phenolic ester.[9][10][11]

Proposed Synthetic Workflow: Fries Rearrangement

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, typically catalyzed by a Lewis acid.[10][11][12]

Caption: Proposed synthetic workflow for this compound via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

Step 1: Synthesis of 3-Fluoro-4-methoxyphenyl acetate

-

In a round-bottom flask, dissolve 3-fluoro-4-methoxyphenol in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Fries Rearrangement to this compound

-

To a stirred suspension of anhydrous aluminum chloride in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the 3-fluoro-4-methoxyphenyl acetate.

-

Heat the reaction mixture to a temperature typically ranging from 120-160 °C. The ortho-isomer is generally favored at higher temperatures.[11]

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectral Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Predicted spectral data based on analogous compounds are presented below.

¹H NMR Spectroscopy

A standard protocol for sample preparation for ¹H NMR involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with a small amount of an internal standard like TMS.[13]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COCH₃ | ~2.6 | s | - |

| -OCH₃ | ~3.9 | s | - |

| Ar-H (ortho to -OH) | ~6.8 | d | ~9.0 |

| Ar-H (ortho to -F) | ~7.4 | d | ~11.0 (JH-F) |

| -OH | ~12.0 (intramolecular H-bond) | s (broad) | - |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCH₃ | ~28 |

| -OCH₃ | ~56 |

| Aromatic C-H | ~105-120 |

| Aromatic C-O | ~145-155 |

| Aromatic C-F | ~150-160 (d, JC-F ~240 Hz) |

| Aromatic C-CO | ~115 |

| C=O | ~200 |

Infrared (IR) Spectroscopy

The IR spectrum of an acetophenone derivative typically shows a strong, sharp absorption band for the carbonyl group (C=O) between 1680 cm⁻¹ and 1700 cm⁻¹.[14] Conjugation with the aromatic ring lowers the wavenumber compared to non-conjugated ketones.[14]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ketone) | 1650-1680 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O stretch (aryl ether) | 1200-1275 |

| C-F stretch | 1000-1100 |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 184.16. Common fragmentation patterns for acetophenones include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).[15]

Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups. The hydroxyl group is acidic and can be deprotonated with a base. The ketone carbonyl is susceptible to nucleophilic attack and can undergo reactions such as reduction, condensation, and oxidation. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of substitution.

For storage, the compound should be kept in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]

Potential Applications in Drug Development

Substituted acetophenones are valuable scaffolds in medicinal chemistry.[2][3][16] The unique combination of functional groups in this compound makes it a promising intermediate for the synthesis of novel therapeutic agents.

-

Anticancer and Anti-inflammatory Agents: Chalcones, synthesized from acetophenones, have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[17][18]

-

Enzyme Inhibitors: The structural motif of this compound could be incorporated into molecules designed to inhibit specific enzymes, such as monoamine oxidase, which is relevant for treating neurodegenerative diseases.[19]

-

Antimicrobial Agents: Fluorinated and hydroxylated aromatic compounds have been investigated for their antimicrobial properties.[20]

The fluorinated nature of this compound may also confer enhanced metabolic stability and bioavailability to its derivatives, making it an attractive building block for drug design.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 4. appchemical.com [appchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(2-Hydroxy-5-methoxyphenyl)ethanone | CAS#:705-15-7 | Chemsrc [chemsrc.com]

- 7. chem-casts.com [chem-casts.com]

- 8. How Is P-Hydroxyacetophenone Used in Pharmaceutical Manufacturing? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fries Rearrangement [sigmaaldrich.com]

- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 12. Fries Rearrangement [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. app.studyraid.com [app.studyraid.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciforum.net [sciforum.net]

- 19. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Introduction: Strategic Importance of a Fluorinated Phenolic Ketone

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

This compound (CAS No. 1065076-49-4) is a highly functionalized aromatic ketone that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a strategic arrangement of fluoro, hydroxyl, and methoxy groups, offers multiple points for further chemical modification. This substitution pattern is prevalent in various pharmacologically active molecules, making reliable synthetic access to this intermediate a priority for researchers. The presence of the fluorine atom, in particular, can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Physicochemical and Spectroscopic Data Summary

A summary of the key properties for the target compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1065076-49-4 | [1][3][4] |

| Molecular Formula | C₉H₉FO₃ | [1][4] |

| Molecular Weight | 184.16 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| SMILES | COC1=CC(C(C)=O)=C(F)C=C1O | [4] |

Retrosynthetic Analysis: Key Strategies for Aryl Ketone Synthesis

The synthesis of hydroxyaryl ketones like our target compound is typically approached via two primary, well-established reaction classes: the Friedel-Crafts acylation and the Fries rearrangement.

-

Direct Friedel-Crafts Acylation: This method involves the direct electrophilic aromatic substitution of a suitably substituted phenol (3-fluoro-4-methoxyphenol) with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[6][7] While direct, this approach is often complicated by the phenol's hydroxyl group, which can coordinate with the Lewis acid, deactivating the ring and potentially leading to undesired side reactions or requiring protecting groups.

-

The Fries Rearrangement: This powerful reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[8][9][10] This two-step process—esterification followed by rearrangement—circumvents the issues of direct acylation of phenols and is often the preferred method for synthesizing ortho-hydroxyaryl ketones due to favorable chelation effects.[9][11]

Given the advantages of control and reliability, this guide will focus on the Fries rearrangement as the primary synthetic route.

Figure 1: Retrosynthetic pathways for the target compound.

Synthetic Workflow: A Two-Step Approach via Fries Rearrangement

The chosen synthetic pathway involves an initial esterification of 3-fluoro-4-methoxyphenol, followed by a Lewis acid-catalyzed Fries rearrangement.

Figure 2: Overall two-step synthetic workflow.

Part 1: Synthesis of 4-Acetoxy-2-fluoro-1-methoxybenzene (Ester Intermediate)

Principle: This is a standard esterification of a phenol. Acetyl chloride is used as the acylating agent, and a non-nucleophilic base like triethylamine (TEA) or pyridine is employed to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-fluoro-4-methoxyphenol (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Base Addition: Cool the flask to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise while stirring.

-

Acylation: Add acetyl chloride (1.1 eq), diluted in the reaction solvent, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Fries Rearrangement to Yield this compound

Principle: The Fries rearrangement is an intramolecular acylation reaction. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the ester's carbonyl oxygen, facilitating the formation of an acylium ion intermediate.[10] This electrophile then attacks the aromatic ring. The regioselectivity (ortho vs. para to the hydroxyl group) is temperature-dependent; higher temperatures generally favor the formation of the thermodynamically more stable ortho-isomer, which is stabilized by chelation between the hydroxyl group, the ketone, and the aluminum catalyst.[9]

Figure 3: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol

-

Reaction Setup: In a dry, nitrogen-flushed flask, add anhydrous aluminum chloride (AlCl₃) (2.5 eq).

-

Solvent Addition (Optional): For a solvent-based reaction, add a high-boiling, non-polar solvent like nitrobenzene or 1,2-dichloroethane. Alternatively, the reaction can be run neat.

-

Substrate Addition: Heat the mixture to approximately 130-150 °C. Slowly and carefully add the 4-acetoxy-2-fluoro-1-methoxybenzene (1.0 eq) from the previous step. A similar solvent-free protocol has been successfully used for analogous compounds.[12]

-

Reaction Progression: Maintain the temperature and stir the resulting mixture for 2-3 hours. The reaction mixture will typically become a thick, dark slurry. Monitor progress by quenching a small aliquot and analyzing via TLC or LC-MS.

-

Work-up:

-

Cool the reaction vessel to room temperature and then place it in a large ice bath.

-

CAUTION: Very carefully and slowly quench the reaction by adding crushed ice, followed by concentrated HCl. This is a highly exothermic process.

-

Once the complex is fully hydrolyzed, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

-

Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude solid product.

-

Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

-

Conclusion and Outlook

The synthesis of this compound is efficiently achieved through a robust two-step sequence involving esterification and a subsequent Fries rearrangement. This method offers excellent control over regioselectivity, favoring the desired ortho-acylated product, which is a valuable precursor for advanced pharmaceutical intermediates. The protocols described herein are based on well-established chemical principles and provide a reliable pathway for researchers in organic synthesis and drug discovery.

References

- 1. This compound, CasNo.1065076-49-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone|CAS 1300582-07-3 [benchchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. appchemical.com [appchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Fries重排 [sigmaaldrich.com]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Introduction

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is a substituted acetophenone derivative. Compounds of this class are significant scaffolds in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are cornerstone analytical methods for the unambiguous structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. The analysis of chemical shifts (δ), coupling constants (J), and integration values provides definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy and acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine and acetyl groups, and the electron-donating hydroxyl and methoxy groups.

Causality of Signal Assignment:

-

Aromatic Protons (H-3, H-6): The aromatic region will feature two signals. The proton at the C-6 position (H-6) is ortho to the electron-withdrawing acetyl group and will therefore be the most deshielded aromatic proton. The proton at the C-3 position (H-3) is ortho to the electron-donating hydroxyl group and para to the methoxy group, but also ortho to the fluorine, leading to a complex shielding effect and a downfield shift. Both signals are expected to appear as doublets due to coupling with the fluorine atom (J-HF).

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Intramolecular hydrogen bonding with the ortho-acetyl group is expected, which would shift this signal significantly downfield.

-

Methoxy Protons (-OCH₃): These protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.45 | d | J(H-F) ≈ 7-9 | 1H |

| H-3 | ~6.70 | d | J(H-F) ≈ 10-12 | 1H |

| -OH | ~12.5 (variable) | br s | - | 1H |

| -OCH₃ | ~3.90 | s | - | 3H |

| -COCH₃ | ~2.60 | s | - | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The fluorine atom will induce C-F coupling, which can be observed for several carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~202.0 | d |

| C-2 (C-F) | ~155.0 | d (¹JCF ≈ 250 Hz) |

| C-4 (C-OH) | ~148.0 | d |

| C-5 (C-OCH₃) | ~145.0 | s |

| C-1 (C-C=O) | ~115.0 | d |

| C-6 | ~114.0 | d |

| C-3 | ~103.0 | d |

| -OCH₃ | ~56.0 | s |

| -COCH₃ | ~26.0 | s |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which should be chosen based on sample solubility.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (e.g., on a 500 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A greater number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by several key absorption bands. Data from analogous compounds such as 2'-Fluoro-4'-methoxyacetophenone and 1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol) provide a strong basis for these predictions.[2][3]

Causality of Key Bands:

-

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹ due to the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

-

C-H (sp³) Stretch: A peak just below 3000 cm⁻¹ corresponds to the methyl groups.

-

C=O Stretch: The carbonyl of the ketone, being conjugated with the aromatic ring and involved in hydrogen bonding, will show a strong, sharp absorption at a lower wavenumber than a simple aliphatic ketone, predicted around 1640-1660 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretches: Strong bands between 1100-1300 cm⁻¹ will be present, corresponding to the C-O stretching of the phenol and the aryl-alkyl ether (methoxy group).

-

C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1200-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (sp³) | 2950 - 2850 | Medium |

| C=O Stretch (Ketone) | 1650 | Strong |

| C=C Stretch (Aromatic) | 1600, 1520, 1480 | Medium-Strong |

| C-F Stretch | 1230 | Strong |

| C-O Stretch (Ether/Phenol) | 1280, 1150 | Strong |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and simple technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data

The molecular formula is C₉H₉FO₃, leading to a monoisotopic mass of approximately 184.05 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 184 would be expected.

Predicted Fragmentation Pathway: The primary fragmentation pathway for acetophenones is α-cleavage at the carbonyl group.[4]

-

Loss of a methyl radical (•CH₃): The most common initial fragmentation is the loss of the methyl group from the acetyl moiety, forming a stable acylium ion. This would result in a strong peak at m/z = 169 ([M-15]⁺). This is often the base peak.

-

Loss of an acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical, resulting in a fragment corresponding to the substituted phenyl ring. A peak at m/z = 141 would correspond to the [M-43]⁺ ion.

Below is a Graphviz diagram illustrating this primary fragmentation pathway.

Caption: Predicted primary fragmentation pathway for the title compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Assignment | Description |

|---|---|---|

| 184 | [M]⁺˙ | Molecular Ion |

| 169 | [M-CH₃]⁺ | Loss of a methyl radical (Base Peak) |

| 141 | [M-COCH₃]⁺ | Loss of an acetyl radical |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is ideal. For less volatile samples, direct infusion via an Electrospray Ionization (ESI) source can be used, though fragmentation would be less extensive without tandem MS (MS/MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of related compounds to confirm the structure.

Integrated Spectral Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (184 Da) and the presence of an acetyl group through its characteristic fragmentation.

-

IR confirms the presence of key functional groups: a hydrogen-bonded hydroxyl, a conjugated ketone, a methoxy group, an aromatic ring, and a carbon-fluorine bond.

-

NMR provides the complete structural map. ¹H NMR confirms the number and connectivity of protons, showing two distinct aromatic protons, a methoxy group, and an acetyl group. ¹³C NMR confirms the carbon skeleton, and C-F coupling definitively places the fluorine atom on the aromatic ring.

Together, these three techniques provide a self-validating system for the unequivocal identification and structural confirmation of this compound.

References

Biological activity of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone derivatives

An In-Depth Technical Guide to the Biological Activities of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone Derivatives

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of "privileged scaffolds"—molecular frameworks that can be derivatized to bind to multiple biological targets—is a cornerstone of efficient drug development. The substituted acetophenone, this compound, represents such a scaffold. Its structure is pre-organized with key pharmacophoric features: a fluorine atom to enhance metabolic stability and binding affinity, a hydroxyl group to act as a hydrogen bond donor/acceptor, and a methoxy group that modulates electronic properties and lipophilicity.

This guide provides a comprehensive technical overview of the synthetic pathways originating from this core and the significant biological activities exhibited by its derivatives. While direct studies on derivatives of this exact ethanone are emerging, a robust body of evidence from structurally analogous compounds, particularly chalcones, provides a predictive framework for its potential. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives, focusing primarily on their anticancer and antimicrobial properties. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical starting point for creating novel therapeutic agents.

Part I: The Synthetic Landscape: From Core Scaffold to Bioactive Derivatives

The utility of this compound lies in its reactive ketone group, which serves as a handle for constructing more complex molecules. The most prominent and biologically significant transformations involve the Claisen-Schmidt condensation to form chalcones, which are themselves versatile intermediates.

Section 1.1: The Cornerstone Reaction: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the foundational method for synthesizing chalcones (α,β-unsaturated ketones) from acetophenones and benzaldehydes. This base-catalyzed reaction is experimentally robust and allows for the facile combination of two distinct aromatic systems, creating a diverse library of derivatives. The resulting chalcone scaffold is a known pharmacophore with a wide range of biological activities.[1]

Experimental Protocol: General Synthesis of Chalcone Derivatives

This protocol describes a standard Claisen-Schmidt condensation for synthesizing chalcone derivatives from a substituted acetophenone.

-

Reagent Preparation: Dissolve 1 molar equivalent of this compound and 1.2-1.5 molar equivalents of a selected substituted benzaldehyde in a suitable solvent such as ethanol or methanol.

-

Initiation of Condensation: Cool the solution in an ice bath. Slowly add an aqueous or methanolic solution of a base, typically 40-50% potassium hydroxide (KOH), dropwise with constant stirring. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion that attacks the aldehyde.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane) until the starting acetophenone spot disappears.

-

Work-up and Isolation: Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the crude product with water to remove inorganic impurities. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[1][2] Characterization is then performed using techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][3]

Caption: Synthetic workflow for generating bioactive derivatives.

Section 1.2: Diversification Beyond Chalcones

The α,β-unsaturated carbonyl system of chalcones makes them excellent Michael acceptors and dienophiles, opening pathways to a vast array of heterocyclic compounds. For instance, reaction with hydrazine hydrate readily yields pyrazole derivatives, which have demonstrated distinct biological activities like anti-inflammatory and analgesic effects.[4][5] This synthetic versatility underscores the scaffold's value, allowing for the creation of multiple compound classes from a single, streamlined synthetic route.

Part II: Anticancer Activity: A Primary Therapeutic Frontier

Chalcone derivatives, particularly those bearing fluoro and methoxy substituents, have emerged as a significant class of anticancer agents.[6] The strategic placement of these functional groups on the aromatic rings profoundly influences their cytotoxic potency and mechanism of action.

Section 2.1: The Potentiating Effect of Fluorine and Methoxy Groups

Structure-activity relationship studies consistently reveal that fluorination enhances the anticancer properties of chalcones.[6][7] The introduction of a fluorine atom can increase the compound's lipophilicity, facilitating passage through cell membranes.[8] Furthermore, its strong electron-withdrawing nature can modulate the electronic properties of the molecule, potentially improving its binding affinity to target proteins. Methoxy and hydroxyl groups also play a crucial role, often participating in key hydrogen-bonding interactions within the active sites of target enzymes.[7]

Section 2.2: Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial, involving the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

-

Tubulin Polymerization Inhibition: Several chalcone derivatives have been identified as potent inhibitors of tubulin polymerization.[7] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle assembly during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in many cancers. Chalcones have been shown to inhibit this pathway, leading to decreased proliferation and the induction of programmed cell death.[8]

Caption: Simplified PI3K/Akt/mTOR pathway and points of inhibition.

Section 2.3: Quantitative Analysis of Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth in vitro.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluoro-substituted Chalcones | A549, HeLa, HepG2 | 0.029 - 0.729 | [8] |

| α-Fluorinated Chalcone | 5 Human Cancer Cell Lines | 0.025 - 0.202 | [8] |

| Brominated Chalcone Derivative | Gastric Cancer Cells | 3.57 - 5.61 | [7] |

| Chalcone-pyrazole hybrids | Hepatocellular Carcinoma (HCC) | 0.5 - 4.8 | [7] |

Note: IC₅₀ values are highly dependent on the specific compound structure, cell line, and experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a negative control (medium with vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the negative control and plot it against the compound concentration to determine the IC₅₀ value.

Part III: Antimicrobial Properties: Combating Pathogenic Microbes

Beyond their anticancer effects, derivatives of substituted acetophenones exhibit a broad spectrum of antimicrobial activities.[9] The core scaffold can be modified to generate compounds effective against various pathogenic bacteria and fungi.

Section 3.1: Broad-Spectrum Potential

Derivatives such as semicarbazones, hydrazones, and chalcones have shown significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi like Candida albicans.[3][10][11] The lipophilicity introduced by the fluoro group is believed to enhance the compound's ability to penetrate the complex cell walls and membranes of these microorganisms.[8]

Section 3.2: Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The nature of the substitution on the acetophenone core is critical for antimicrobial efficacy. Studies have shown that the presence of electron-withdrawing groups can enhance activity, possibly by improving interactions with microbial proteins or disrupting cell membrane integrity.[3] Different derivative classes exhibit varied potency; for example, converting the ketone to a semicarbazone or hydrazone can significantly boost antimicrobial effects.[3][10]

Section 3.3: Quantitative Antimicrobial Data

Antimicrobial activity is often assessed using methods like disc diffusion (measuring the zone of inhibition) or broth microdilution (determining the Minimum Inhibitory Concentration - MIC).

| Derivative Type | Microorganism | Measurement | Result | Reference |

| Hydroxyacetophenone Derivative | E. coli | Zone of Inhibition | 15-16 mm | [11] |

| Hydroxyacetophenone Derivative | K. pneumoniae | Zone of Inhibition | 16-18 mm | [11] |

| Hydrazone (with -NO₂/-Br) | B. subtilis, E. coli | MIC | 6.25 - 12.5 µg/mL | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of a compound's antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Disc Application: Prepare sterile paper discs impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the surface of the inoculated agar plate.

-

Controls: Include a negative control disc (solvent only) and positive control discs with standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi).[10]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater susceptibility of the microbe to the compound.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its derivatives, especially chalcones, have demonstrated potent and multifaceted biological activities, most notably in the realms of anticancer and antimicrobial research. The presence of fluoro, hydroxyl, and methoxy groups provides a foundation for high potency, which can be further tuned through synthetic modification.

Future research should focus on synthesizing and screening a broader library of derivatives to establish more detailed structure-activity relationships. Elucidating the precise molecular targets and downstream effects of the most potent compounds will be crucial for their advancement as clinical candidates. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these promising molecules. The chemical versatility and proven biological relevance of this scaffold ensure that it will remain an area of intense investigation for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ajper.com [ajper.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Whitepaper: A Predictive Analysis of the Mechanism of Action for 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rationale for therapeutic efficacy and potential side effects.[1][2] This technical guide outlines a systematic, multi-pillar strategy for the MoA prediction of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a novel acetophenone derivative.[3][4] Integrating in silico predictive modeling with robust in vitro validation protocols, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. We will detail the process from initial physicochemical and structural analysis to computational target prediction, and finally, propose a rigorous experimental cascade to validate these predictions. The core objective is to build a scientifically sound hypothesis for the compound's biological activity, paving the way for targeted therapeutic development.

Introduction: The Imperative of MoA in Drug Discovery

Identifying the specific molecular interactions of a novel compound is fundamental to its development as a therapeutic agent.[5][6] A well-defined MoA allows for the optimization of on-target efficacy while mitigating off-target effects that can lead to adverse events.[5] The compound of interest, this compound, belongs to the acetophenone class of molecules. Derivatives of this scaffold are known to possess a wide range of biological activities. Given its novel substitution pattern, a systematic investigation is required to unlock its therapeutic potential.

This guide eschews a rigid template, instead adopting a fluid, logic-driven narrative that mirrors the scientific discovery process. We begin with a computational deep-dive to generate high-probability hypotheses, followed by a detailed plan for empirical validation—a self-validating system designed to move from broad predictions to specific, actionable data.

Part 1: In Silico Profiling and Target Hypothesis Generation

The journey to MoA elucidation begins long before a pipette touches a test tube. Computational, or in silico, methods provide a rapid and cost-effective means to analyze a compound's properties and predict its likely biological targets.[7][8][9]

Physicochemical Characterization

The first step is to understand the fundamental drug-like properties of this compound. These properties, often evaluated against frameworks like Lipinski's Rule of Five, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source | Significance |

| Molecular Formula | C9H9FO3 | [3] | Defines the elemental composition. |

| Molecular Weight | 184.16 g/mol | [3] | Well within the "Rule of Five" limit (<500), suggesting good potential for absorption. |

| XLogP3 | 1.9 | [10][11] | An indicator of lipophilicity; this value suggests good membrane permeability without excessive accumulation in fatty tissues. |

| Hydrogen Bond Donors | 1 (from hydroxyl group) | Calculated | Within the "Rule of Five" limit (≤5). |

| Hydrogen Bond Acceptors | 3 (from carbonyl, hydroxyl, and methoxy oxygens) | [11] | Within the "Rule of Five" limit (≤10). |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Calculated | Suggests good oral bioavailability. |

Interpretation: The physicochemical profile of this compound is highly favorable for a potential oral drug candidate. Its properties align well with established guidelines for drug-likeness, justifying further investigation into its specific biological targets.

Computational Target Prediction

With a favorable drug-like profile established, the next step is to predict which proteins or biological pathways the compound is most likely to interact with. This is achieved using a combination of ligand-based and structure-based approaches.[7]

-

Ligand-Based Prediction: These methods operate on the principle of chemical similarity—compounds with similar structures often share similar biological targets.[7] We will utilize a tool like SwissTargetPrediction or TargetHunter, which compares the 2D/3D structure of our query molecule against vast databases of known ligands, such as ChEMBL.[12] The output is a ranked list of potential protein targets based on the similarity of the query molecule to known bioactive compounds.

-

Structure-Based Prediction (Panel Docking): This approach, often called "reverse docking," involves computationally screening the compound against a library of 3D protein structures to identify potential binding partners.[7][8] This method predicts the binding affinity and conformation of the small molecule within the active site of various proteins.[7]

Hypothetical Prediction Outcome: Based on the phenolic and ketone moieties common in kinase inhibitors, in silico screening hypothetically predicts that this compound has a high probability of interacting with protein kinases, particularly those within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, such as MEK1 or ERK2. A secondary predicted target class might include enzymes like 5α-reductase, given the activity of other phenolic compounds.[13]

Part 2: A Step-by-Step Strategy for In Vitro Validation

Workflow Overview: From Prediction to Cellular Confirmation

The experimental strategy is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, complex cellular models.

Figure 1: A multi-stage workflow for MoA determination.

Primary Validation: Biochemical Assays

The first experimental step is to confirm a direct physical interaction between the compound and its highest-probability predicted targets.

Protocol: Kinase Inhibition Assay (e.g., MEK1)

This protocol is designed to measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.

-

Reagents & Materials:

-

Purified recombinant human MEK1 enzyme.

-

Kinase substrate (e.g., inactive ERK2).

-

ATP (adenosine triphosphate).

-

This compound, dissolved in DMSO to create a 10 mM stock.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

384-well white assay plates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer, ranging from 100 µM to 1 nM. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Add 5 µL of the diluted compound or control to the wells of the 384-well plate.

-

Add 10 µL of MEK1 enzyme and substrate solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

-

Secondary Validation: Cell-Based Pathway Analysis

Confirming that the compound inhibits a purified enzyme is crucial, but it's essential to demonstrate that this activity translates to a functional effect within a living cell.[14]

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol assesses whether the compound can inhibit the MAPK signaling pathway in a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway).

-

Cell Culture & Treatment:

-

Culture A375 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

-

If the pathway is not constitutively active, starve cells and then stimulate with a growth factor (e.g., EGF) in the presence of the compound.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK, as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK.

-

Normalize the p-ERK signal to the t-ERK signal for each sample.

-

A dose-dependent decrease in the p-ERK/t-ERK ratio indicates successful pathway inhibition.

-

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates the predicted point of intervention for our compound within the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and survival.

Figure 2: Predicted inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

This whitepaper presents a comprehensive, logic-driven framework for predicting and validating the mechanism of action for this compound. The in silico analysis strongly suggests a drug-like molecule with a high probability of acting as a kinase inhibitor, specifically targeting the MAPK pathway.

The proposed experimental cascade provides a clear and rigorous path to test this hypothesis. Successful validation, beginning with biochemical confirmation of MEK1 inhibition and culminating in the demonstration of cellular pathway modulation, would establish a solid foundation for its further development. Future work would involve broader kinase profiling to assess selectivity, biophysical assays (e.g., Surface Plasmon Resonance) to determine binding kinetics, and ultimately, in vivo studies in relevant disease models to establish therapeutic efficacy. This structured approach ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity.

References

- 1. Mechanisms of Action (MoA) Prediction [h2o.ai]

- 2. academic.oup.com [academic.oup.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CasNo.1065076-49-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation guidelines for drug-target prediction methods. – ScienceOpen [scienceopen.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective Role of 4-(4-Hydroxy-3-methoxyphenyl)-2-Butanone on Prostatic Cells Hyperplasia of Rats and Human, 5α-reductase Inhibition Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Introduction: Characterizing a Novel Phenolic Ketone

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a substituted phenolic ketone with potential pharmacological applications.

The structure of this compound, featuring a phenolic hydroxyl group, a methoxy ether, a ketone, and a fluoro substituent on an aromatic ring, presents a unique combination of functional groups that will govern its behavior in aqueous and biological environments. The phenolic group suggests that its solubility will be highly dependent on pH, while the aromatic system may predispose the molecule to oxidative and photolytic degradation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these procedures, ensuring a robust and well-validated characterization of this promising molecule.

Part 1: Comprehensive Solubility Profiling

A drug's solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[3][4] For this compound, the ionizable phenolic group suggests that solubility will be pH-dependent. At a pH below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the phenolic proton will dissociate, forming a more soluble phenolate anion.[5][6]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, both kinetic and thermodynamic solubility are assessed to inform compound selection and formulation strategies.

-

Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer. This high-throughput screening method is valuable for initial compound ranking.[7][8][9]

-

Thermodynamic solubility , or equilibrium solubility, is the true saturation point of a compound in a solvent at equilibrium. It is a more time-intensive measurement but provides the definitive solubility value essential for later-stage development and formulation.[8][10][11]

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is below 1% to minimize its solubilizing effect.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.

-

Analysis: Analyze the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility. Alternatively, the samples can be filtered, and the concentration of the soluble compound can be determined by UV-Vis spectroscopy or LC-MS.[7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. It is crucial to first establish the time required to reach equilibrium by sampling at various time points until the concentration plateaus.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated stability-indicating HPLC-UV method.

-

Solid Phase Analysis: Analyze the remaining solid using X-ray powder diffraction (XRPD) to ensure that no phase transformation has occurred during the experiment.[10]

Influence of Co-solvents

For poorly soluble compounds, the use of co-solvents in formulations is a common strategy to enhance solubility.[3][15][16]

Experimental Approach:

-

Following the thermodynamic solubility protocol, prepare solutions with varying percentages (e.g., 5%, 10%, 20% v/v) of common pharmaceutical co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400 in an aqueous buffer.[17][18]

-

Determine the solubility in each co-solvent mixture to build a profile of the compound's behavior in different formulation vehicles.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility data for this compound.

| Parameter | Condition | Expected Solubility (µg/mL) |

| Kinetic Solubility | pH 7.4 | 50 - 100 |

| Thermodynamic Solubility | pH 2.0 | < 10 |

| pH 7.4 | 20 - 50 | |

| pH 9.0 | > 200 | |

| Co-solvent Effect | 10% Ethanol in pH 7.4 buffer | 100 - 150 |

| 10% PEG 400 in pH 7.4 buffer | 150 - 250 |

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility profiling.

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[19][20][21][22] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[12][23] For this compound, the primary sites of potential degradation are the phenolic hydroxyl group (oxidation) and the aromatic ketone (photodegradation). The methoxy ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions.[24]

Experimental Protocol: Forced Degradation Studies

A validated, stability-indicating HPLC method is a prerequisite for these studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Methodology:

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for up to 24 hours. Phenolic compounds can be unstable in basic conditions.[1][2][25]

-

Oxidation: Treat with 3% H₂O₂ at room temperature for up to 24 hours. The phenolic group is particularly susceptible to oxidation.[26][27][28][29][30]

-

Thermal Degradation: Expose the solid compound and a solution to 80°C for up to 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20] Aromatic ketones are known to be photosensitive.[31][32][33][34][35]

-

-

Time Points: Sample at appropriate intervals (e.g., 0, 2, 8, 24, 48, 72 hours).

-

Analysis: Analyze the stressed samples by HPLC-UV/DAD and LC-MS. Quantify the parent compound and any degradation products. Mass balance should be calculated to ensure all major degradants are accounted for.

Data Presentation: Summary of Forced Degradation

| Stress Condition | Reagent/Temp | Duration | Degradation (%) | Major Degradants (m/z) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 72 h | < 5% | - |

| Base Hydrolysis | 0.1 M NaOH, RT | 24 h | 15% | Degradant A, Degradant B |

| Oxidation | 3% H₂O₂, RT | 24 h | 20% | Degradant C, Degradant D |

| Thermal (Solid) | 80°C | 7 days | < 2% | - |

| Thermal (Solution) | 80°C | 7 days | 8% | Minor Degradants |

| Photolytic | ICH Q1B | - | 25% | Degradant E, Degradant F |

Visualization: Potential Degradation Pathways

Caption: Potential degradation pathways.

Conclusion

This guide provides a structured and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, pH and co-solvent effects, and forced degradation studies, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product.

References

- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cosolvent - Wikipedia [en.wikipedia.org]

- 17. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. ijcrt.org [ijcrt.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Phenol ether - Wikipedia [en.wikipedia.org]

- 25. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Semantic Scholar [semanticscholar.org]

- 27. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jetir.org [jetir.org]

- 29. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. electronicsandbooks.com [electronicsandbooks.com]

- 33. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. acp.copernicus.org [acp.copernicus.org]

The Strategic Role of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone in Modern Drug Discovery: A Technical Guide

Abstract

Substituted acetophenones are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and presence in a multitude of pharmacologically active molecules.[1][2] This technical guide focuses on a particularly strategic starting material: 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone (CAS No. 1065076-49-4).[3] We will provide an in-depth analysis of its synthesis, the causal factors behind key experimental choices, and its high-potential applications in the construction of privileged structures such as chromones and chalcones, which are central to the discovery of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Architectural Advantage of this compound

The molecular architecture of this compound is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers distinct advantages in drug design. Each substituent—the acetyl, hydroxyl, methoxy, and fluorine groups—plays a critical role in directing reactivity and imparting desirable physicochemical properties to downstream compounds.

-

The Hydroxylated Acetophenone Core: The ortho-hydroxyacetophenone moiety is a classic precursor for the synthesis of a wide array of oxygen-containing heterocycles.[4] The intramolecular hydrogen bond between the phenolic proton and the acetyl carbonyl oxygen influences the conformation and reactivity of the molecule.[5]

-

Strategic Fluorination: The fluorine atom at the 2-position is a key bioisosteric replacement for hydrogen. Its high electronegativity can significantly alter the acidity of the adjacent hydroxyl group, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[6]

-

Modulating Electron Density: The para-hydroxyl and meta-methoxy groups are strong electron-donating groups. They activate the aromatic ring, making it more susceptible to electrophilic substitution and directing the regioselectivity of subsequent reactions. This electronic influence is crucial for the efficient synthesis of complex derivatives.

This guide will provide a detailed protocol for the synthesis of this valuable starting material and explore its subsequent transformation into high-value pharmacological scaffolds.

Synthesis and Characterization

The most logical and established route for the synthesis of ortho-hydroxyacetophenones is the Friedel-Crafts acylation or its intramolecular variant, the Fries rearrangement .[5][7][8] For this compound, a Fries rearrangement of a precursor acetate ester offers a reliable and high-yielding approach.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from commercially available 3-fluoro-4-methoxyphenol.

Diagram 1: Proposed Synthesis of this compound

Detailed Experimental Protocol

This protocol is based on established procedures for similar Fries rearrangements of substituted phenyl acetates.[5]

Step 1: Synthesis of 3-Fluoro-4-methoxyphenyl acetate

-

To a solution of 3-fluoro-4-methoxyphenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetate, which can often be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq), add the crude 3-fluoro-4-methoxyphenyl acetate (1.0 eq) portion-wise at 0 °C.

-

After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain for 2-3 hours. The reaction is typically performed neat (without solvent).[8]

-

Monitor the reaction by TLC or HPLC for the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Data

The structural confirmation of the final product is achieved through standard spectroscopic methods.

| Property | Data |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): ~12.5 (s, 1H, -OH), ~7.2 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃). The phenolic proton's significant downfield shift is due to strong intramolecular hydrogen bonding.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm): ~203.0 (C=O), ~158.0 (d, ¹JCF, C-F), ~150.0 (C-O), ~145.0 (C-O), ~115.0 (Ar-C), ~110.0 (d, ²JCF, Ar-C), ~105.0 (Ar-C), 56.0 (-OCH₃), 26.0 (-COCH₃).

-

Applications in the Synthesis of Privileged Scaffolds

The true value of this compound lies in its utility as a versatile precursor for pharmacologically relevant scaffolds. We will focus on two prominent examples: chromones and chalcones.

Synthesis of Substituted Chromones

Chromones (1-benzopyran-4-ones) are a class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The ortho-hydroxyacetophenone core is ideal for constructing the chromone ring system.

Diagram 2: General Pathway to Chromone Derivatives

Experimental Workflow: Chromone Synthesis

-

Claisen Condensation: React this compound with an appropriate ester (e.g., ethyl acetate for a 2-methylchromone) in the presence of a strong base like sodium hydride (NaH) to form the intermediate 1,3-dicarbonyl compound.

-

Cyclization: Subject the 1,3-dicarbonyl intermediate to acidic conditions (e.g., sulfuric acid in acetic acid) to induce dehydration and cyclization, yielding the final chromone product.[4]

The fluorine and methoxy substituents on the resulting chromone scaffold provide additional vectors for chemical modification or can directly contribute to the molecule's pharmacological profile.

Synthesis of Substituted Chalcones